Zirconium nitrate

Description

Role as a Precursor in Advanced Materials Synthesis

Zirconium nitrate (B79036) is a crucial starting material, or precursor, for the creation of a wide array of advanced zirconium-based materials. smolecule.com Its ability to decompose upon heating to form zirconium dioxide (ZrO₂) makes it a common choice for synthesizing zirconia powders and nanoparticles. smolecule.comsciencemadness.org These synthesis processes often employ methods like co-precipitation, sol-gel, and solution combustion. smolecule.comrsc.org

In the co-precipitation method, an aqueous solution of zirconium nitrate is reacted with a precipitating agent, such as potassium hydroxide (B78521) (KOH), to form a zirconium-containing solid, which is then calcined at high temperatures to yield zirconia nanoparticles. rsc.org The sol-gel process involves the creation of a colloidal solution (sol) from the precursor, which then undergoes a phase transformation into a gel-like network, eventually leading to the formation of the desired material. smolecule.comrsc.org

The applications for materials derived from this compound are diverse and technologically significant. Zirconia (ZrO₂) is a renowned ceramic valued for its high thermal stability, chemical inertness, and robust mechanical properties. smolecule.comnanorh.com Beyond zirconia, this compound is a precursor for other functional materials, including:

Zirconium-based composite materials: Used in applications that demand high strength and resistance to extreme conditions. nanorh.com

Advanced ceramic coatings: These coatings provide high-temperature stability as well as wear and corrosion resistance, finding use in the aerospace and automotive industries. nanorh.com

Thin films: this compound is used to deposit thin films of zirconium compounds that possess properties like wear resistance and a high refractive index, which are valuable in microelectronics and optics. smolecule.com

Specialized functional materials: This includes materials like zirconium phosphate (B84403) and zirconium tungstate, which have unique catalytic and ionic conductivity properties for potential use in fuel cells and optoelectronic devices. smolecule.comontosight.ai

| Synthesis Method | Description | Resulting Material Example |

|---|---|---|

| Co-precipitation | Involves dissolving this compound in a solution and adding a precipitating agent to form a solid, which is then calcined. rsc.org | Crystalline zirconium oxide (ZrO₂) nanoparticles. rsc.org |

| Sol-Gel | A colloidal solution (sol) of the precursor is formed, which then gels and is processed to create the final material. smolecule.comrsc.org | Zirconia powders and other functional materials like zirconium phosphate. smolecule.com |

| Solution Combustion | A solution of this compound and a fuel (e.g., glucose) is heated, leading to a rapid combustion reaction that synthesizes the material. | Tetragonal or monoclinic phases of ZrO₂. |

| Chemical Vapor Deposition (CVD) | Utilizes the volatility of this compound, which sublimes and decomposes at elevated temperatures to deposit a thin film. wikipedia.org | Zirconium dioxide thin films on substrates like silicon. wikipedia.org |

Significance in Catalysis and Chemical Transformations

This compound is recognized for its effectiveness as a catalyst, particularly as a water-tolerant Lewis acid, in various chemical reactions. rsc.org A Lewis acid is a chemical species that can accept an electron pair from a donor, thereby activating a substrate and facilitating a chemical reaction. wikipedia.org The utility of zirconium(IV) compounds, including the nitrate and chloride salts, as Lewis acid catalysts is well-established in organic synthesis. thieme-connect.com

One of the key applications of this compound in catalysis is in the synthesis of N-substituted pyrroles. sciencemadness.orgrsc.org Research has demonstrated that a catalytic amount of this compound can efficiently facilitate the condensation reaction between compounds like 4-hydroxyproline (B1632879) and isatin (B1672199) derivatives in aqueous media, producing the desired pyrrole (B145914) derivatives in high yields and with short reaction times. rsc.org

This compound's catalytic activity extends to several other types of chemical transformations:

Nitration of Aromatic Compounds: Anhydrous this compound can be used to nitrate certain organic aromatic compounds. For instance, it facilitates the nitration of quinoline (B57606) to produce 3-nitroquinoline (B96883) and 7-nitroquinoline, and of pyridine (B92270) to yield 3-nitropyridine (B142982) and 4-nitropyridine. sciencemadness.org

General Catalysis: As nanoparticles, this compound is used to catalyze a variety of organic reactions, including oxidation and nitration processes, which are important in the synthesis of fine chemicals. nanorh.com

Hydrogenation and Dehydrogenation: It has been explored as a catalyst in hydrogenation and dehydrogenation reactions, which are fundamental processes in the petrochemical industry. nanorh.com

Fischer-Tropsch Synthesis: The compound can act as a catalyst or a precursor for catalysts used in the Fischer-Tropsch process, which converts synthesis gas (carbon monoxide and hydrogen) into valuable hydrocarbons. nanorh.com

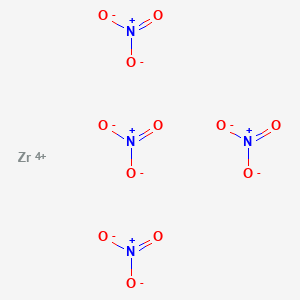

Structure

2D Structure

Properties

IUPAC Name |

zirconium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Zr/c4*2-1(3)4;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERNJTNJEZOPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zr(NO3)4, N4O12Zr | |

| Record name | zirconium(IV) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049821 | |

| Record name | Zirconium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium nitrate is a white crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a preservative., Colorless to white crystals that absorb moisture from the air; [HSDB] | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 100 °C | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, Soluble in alcohol | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

White, hygroscopic crystals | |

CAS No. |

13746-89-9, 12372-57-5 | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zirconium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zirconium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68X591SNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Zirconium Nitrate Derived Materials

Hydrolysis and Precipitation Techniques

Hydrolysis and precipitation are foundational wet-chemical methods for synthesizing zirconia powders from zirconium nitrate (B79036) solutions. These techniques involve the chemical transformation of the soluble nitrate salt into an insoluble hydroxide (B78521) or hydrous oxide, which is then recovered and thermally treated.

Controlled hydrolysis involves the reaction of zirconium nitrate with water, often under specific temperature and pH conditions, to induce the formation of hydrous zirconia particles. The process typically begins with the formation of the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which then polymerizes. researchgate.net This polymerization leads to the aggregation of these tetramers, forming nuclei and subsequently larger primary crystallites. researchgate.net

The control of reaction parameters is paramount for tailoring the particle characteristics. For instance, the thermal hydrolysis of a zirconyl nitrate solution at 98°C over extended periods can produce zirconia particles around 80 nm in size. researchgate.net Lowering the temperature to 60°C within a microemulsion environment has been shown to yield spherical hydrous-zirconia particles, a departure from the cubic morphologies often produced at boiling temperatures. researchgate.net The pH of the solution is another critical factor; maintaining a pH between 2 and 3 during hydrolysis is a key parameter for optimizing the synthesis of ZrO₂ nanoparticles.

The nature of the precursor salt also influences the final product. Studies comparing zirconium oxychloride and this compound as precursors have shown that the extent of metastabilization of the desirable tetragonal phase of zirconia (t-ZrO₂) is notably lower when using nitrates. ichtj.waw.pl However, controlled hydrolysis of this compound remains a viable route for producing various zirconia polymorphs.

Co-precipitation is a widely used, straightforward, and cost-effective method for producing homogeneous, high-purity crystalline zirconia nanoparticles. apsacollege.com The technique involves dissolving this compound in an aqueous solution and then adding a precipitating agent, typically a base, to induce the formation of an insoluble zirconium hydroxide precipitate. This precipitate is subsequently washed, dried, and calcined at elevated temperatures to yield zirconia nanoparticles. rsc.orgrsc.org

Various precipitating agents can be used, and the choice significantly impacts the morphology and properties of the final ZrO₂ nanoparticles. Common agents include potassium hydroxide (KOH), sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and ammonia (B1221849) (NH₃). apsacollege.com For example, using NaOH as the precipitating agent has been shown to produce bundles of nanorods, while using NH₃ can result in cauliflower-like morphologies and particle agglomeration. apsacollege.com

The concentration of the precipitating agent is also a critical variable. In one study, crystalline ZrO₂ nanoparticles were synthesized using this compound and varying concentrations of KOH (0.5, 1.0, and 1.5 M). researchgate.netnih.gov The optimization of the this compound to KOH ratio was found to be crucial for obtaining crystalline, spherical zirconia. rsc.orgrsc.org Subsequent calcination temperature plays a role in the final crystal phase and size, with studies showing that calcination can influence the transition between monoclinic and tetragonal phases. rsc.orgcapes.gov.br

Table 1: Influence of Precipitating Agent on Zirconia Nanoparticle Synthesis via Co-precipitation This table is interactive. Users can sort and filter the data.

| Zirconium Source | Precipitating Agent | Resulting Morphology | Crystallite Size (nm) | Crystal Structure Confirmed | Reference |

|---|---|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH) | Bundles of nanorods | 20-58 | Monoclinic | apsacollege.com |

| This compound | Potassium Hydroxide (KOH) | Spherical | 20-58 | Monoclinic | apsacollege.comresearchgate.net |

| This compound | Sodium Carbonate (Na₂CO₃) | Irregular | 20-58 | Monoclinic | apsacollege.com |

| This compound | Ammonia (NH₃) | Cauliflower-like | 20-58 (76 nm particles observed) | Monoclinic | apsacollege.com |

Controlled Hydrolysis of this compound Solutions

Sol-Gel Processing of this compound

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is valued for its ability to produce high-purity, homogeneous materials at low temperatures. ekb.eg

In the context of this compound, an aqueous sol-gel route involves hydrolysis and condensation reactions of the zirconium precursor in water. The mechanism begins with the hydrolysis of the zirconium salt, which is then followed by a series of condensation reactions to form a three-dimensional network of Zr-O-Zr bonds, resulting in a gel. rsc.orgresearchgate.net

The process can be influenced by various additives. For instance, the use of organic additives like glucose and fructose (B13574) in a sol-gel synthesis of zirconia nanoparticles can help prevent the phase transition from the desirable tetragonal phase to the monoclinic phase. rsc.org Similarly, sucrose (B13894) has been used as a gelation agent. rsc.org In some procedures, after dissolving the zirconium precursor, an agent is added to facilitate gelation upon heating, which is then dried and calcined to produce the final zirconia material. rsc.org The sol-gel auto-combustion technique, which uses a fuel like oxalyl dihydrazide mixed with zirconyl nitrate in water, can produce cubic phase zirconia nanopowder with crystallite sizes of 6-12 nm after heating. rsc.orgnih.gov

The concentration of the this compound precursor and the pH of the sol are critical parameters that significantly influence the hydrolysis and condensation reactions, and therefore the gelation process and the final properties of the material. doi.orgresearchgate.net

The pH of the reaction mixture, often adjusted using acids or bases, affects the kinetics of the sol-gel process. researchgate.netarabjchem.org Acidic conditions tend to promote hydrolysis, leading to the formation of more linear or randomly branched polymer chains. researchgate.net Conversely, basic conditions favor condensation reactions, which can lead to more highly cross-linked networks and uniform particles. researchgate.net The stability of the sol is also strongly dependent on pH. For some zirconia sols derived from alkoxides, stability is observed in a pH range of 3.3 to 7.0, while a lower pH (e.g., 0.9) can cause rapid precipitation. doi.org

Precursor concentration also plays a crucial role. Typically, a higher concentration of the precursor enhances the rates of both hydrolysis and condensation, which can accelerate gelation. doi.org However, in some systems, particularly those using chemical modifiers like diglycol with zirconium alkoxides, the sol stability has been observed to increase with an increase in the precursor concentration. doi.org The interplay between precursor concentration and other synthesis variables, like the water-to-zirconium molar ratio, can be adjusted to control the properties and sinterability of the resulting zirconia powders. researchgate.net

The sol-gel method is particularly well-suited for producing spherical zirconia particles, such as microspheres and microbeads, which have applications as abrasive media. scientific.netresearchgate.net A common approach involves preparing a this compound and urea (B33335) solution to form the initial sol. scientific.netresearchgate.net

This sol is then dispersed to form uniform droplets, often using a vibrating dispersion method. scientific.netresearchgate.net These liquid droplets are then introduced into a gelling medium, such as an ammonia solution. As the droplets travel, they assume a spherical shape due to surface tension and begin to harden on the surface, a process that can be facilitated by exposure to ammonia gas. scientific.netresearchgate.netresearchgate.net The gelation process is completed within the ammonia solution. scientific.netresearchgate.net The resulting gel spheres undergo a series of post-processing steps, including aging, washing, drying, and finally calcination and sintering, to yield dense, spherical ZrO₂ ceramic microbeads with a uniform diameter. scientific.netresearchgate.net

Integration of Chelating Agents in Sol-Gel Systems

In the sol-gel synthesis of zirconia-based materials, a significant challenge is the rapid hydrolysis of zirconium precursors, which often proceeds faster than condensation, leading to the undesirable precipitation of ZrO2 particles. scielo.br To overcome this, chelating agents are introduced into the synthesis process. scielo.brscielo.br These agents form stable complexes with zirconium ions, thereby reducing the hydrolysis rate and promoting a more controlled formation of the gel network. scielo.brrsc.org

Commonly used chelating agents include acetylacetone, acetic acid, citric acid, and various sugars like sucrose and fructose. scielo.brustb.edu.cnustb.edu.cn For instance, acetic acid can act as a chelating ligand, modifying the hydrolysis process when zirconium n-propoxide is used as a precursor. scielo.br The carboxylate group of acetic acid bonds to zirconium atoms in a chelating bidentate configuration. scielo.br Similarly, citric acid is an effective chelating agent due to its three carboxylic acid moieties that can bind to metal cations. rsc.org In the Pechini method, citric acid chelates zirconium ions, preventing their precipitation, and also serves as a fuel for subsequent combustion steps. ustb.edu.cnustb.edu.cn

The use of chelating agents provides greater control over the material's structure and properties. For example, the amphiphilic chelating agent n-octadecylacetoacetate (C18AA) has been shown to improve the stability of zirconia-based gel films on a water surface during two-dimensional sol-gel synthesis. acs.org The choice and concentration of the chelating agent can influence the gelation time, pore structure, and surface area of the final zirconia product. scielo.brustb.edu.cn

Solution Combustion Synthesis Approaches

Solution combustion synthesis (SCS) is a versatile method for producing a wide range of nanomaterials, including zirconia nanoparticles. rsc.org This technique involves a self-sustaining exothermic reaction in a solution containing a metal precursor (oxidizer) and an organic fuel. rsc.orgnih.gov Zirconyl nitrate is a commonly used oxidizer in these systems. scirp.orgresearchgate.netcapes.gov.br

Fuel-Oxidizer Ratio Optimization in this compound Systems

The fuel-to-oxidizer (F/O) ratio is a critical parameter in solution combustion synthesis, as it significantly influences the combustion process and the characteristics of the resulting material. capes.gov.brresearchgate.net This ratio is determined by the total oxidizing and reducing valencies of the oxidizer and fuel. scirp.orgscirp.org By adjusting the F/O ratio, one can control the combustion temperature, the amount of gas produced, and consequently, the properties of the synthesized powder, such as crystallinity, particle size, and surface area. capes.gov.brresearchgate.netacs.org

For instance, in the glycine-zirconyl nitrate system, increasing the glycine-to-zirconyl nitrate (Gly:ZN) molar ratio leads to a higher theoretical combustion temperature and a greater volume of evolved gases. capes.gov.brresearchgate.net This can result in more agglomerated powders with a lower specific surface area. capes.gov.brresearchgate.net Conversely, a fuel-lean mixture may produce a more porous and finer powder. scientific.net Research on gadolinium-doped ceria (GDC) synthesized via glycine-nitrate combustion showed that a slightly fuel-lean ratio resulted in a high surface area and soft agglomerates. scientific.net Similarly, in the synthesis of nanocrystalline zirconia using sucrose as fuel and zirconyl nitrate as an oxidant, an optimized oxidant-to-fuel ratio of 0.2 was found to be ideal. researchgate.net

Table 1: Effect of Fuel/Oxidizer Ratio on Zirconia Powder Properties

| Fuel/Oxidizer System | Fuel/Oxidizer Ratio | Effect on Powder Properties | Reference |

| Glycine (B1666218)/Zirconyl Nitrate | Increased Gly:ZN ratio | Increased agglomeration, lower specific surface area, slightly larger crystallite size. | capes.gov.brresearchgate.net |

| Sucrose/Zirconyl Nitrate | Optimized at 0.2 | Production of nanocrystalline zirconia with particle sizes of 5-30 nm. | researchgate.net |

| Urea/Zirconyl Nitrate | Maintained at 5:1 | Production of zirconia nanoparticles with a crystallite size of approximately 30.3 nm. | beilstein-journals.org |

Low-Temperature Solution Combustion Variants

Low-temperature solution combustion synthesis offers a simple and energy-efficient route to produce nanocrystalline materials. rsc.org This method can often be performed without the need for a stabilizing agent or subsequent calcination steps. rsc.org

One example involves dissolving zirconyl nitrate (oxidizer) and oxalyl dihydrazide (fuel) in water and heating the solution in a muffle furnace preheated to 400 °C. This process yields cubic phase zirconia nanopowder with a crystallite size ranging from 6 to 12 nm. rsc.org Another approach utilizes citric acid as a fuel to synthesize zinc zirconate nanocomposites at a low temperature, with the precursors being zirconium butoxide and zinc nitrate. nih.gov The resulting material, after calcination at 600 °C, consists of mixed phases of zinc zirconate, zinc oxide, and zirconium oxide. nih.gov The glycine-nitrate process is another low-temperature combustion method used to prepare yttria-stabilized zirconia (YSZ) powders. abmproceedings.com.brustc.edu.cn By dissolving zirconyl nitrate, yttrium nitrate, and glycine in water and heating the mixture, a viscous gel is formed which then undergoes self-ignition in a furnace at 600°C. abmproceedings.com.br

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal synthesis are effective methods for producing crystalline nanoparticles from solutions at elevated temperatures and pressures. These techniques offer good control over particle size, morphology, and crystallinity. aip.org

Supercritical Hydrothermal Synthesis for Nano-Zirconia

Supercritical hydrothermal synthesis is an advanced and environmentally friendly technique for preparing nanoscale powders. researchgate.nete3s-conferences.org This method utilizes water at supercritical conditions (above 374 °C and 22.1 MPa) as the reaction medium. Under these conditions, water exhibits unique properties that facilitate rapid and uniform nucleation and growth of nanoparticles.

In a typical synthesis, a solution of a zirconium precursor, such as zirconyl nitrate, is reacted in supercritical water. researchgate.netcambridge.orgcambridge.org For example, zirconia nanocrystals have been prepared by reacting a 0.05 M zirconyl nitrate solution at 400 °C and 30 MPa for a very short reaction time of 1.8 seconds. cambridge.orgcambridge.org This process yields highly crystalline zirconia powders compared to conventional hydrothermal methods. cambridge.orgcambridge.org Under alkali-free conditions, using zirconyl nitrate as a precursor exclusively produces the monoclinic phase of zirconia with a crystallite size of about 5.07 nm. e3s-conferences.org The type of precursor and the pH of the solution can influence the crystal structure of the final product. e3s-conferences.orgcambridge.org

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis combines the advantages of hydrothermal processing with the rapid and uniform heating provided by microwaves. mdpi.comcore.ac.ukresearchgate.net This method can significantly reduce reaction times from hours to minutes and often allows for lower reaction temperatures, making it an energy-efficient process. mdpi.comcore.ac.uk

In this technique, a precursor solution, such as aqueous zirconium oxynitrate, is subjected to microwave irradiation in a sealed vessel. mdpi.comsemanticscholar.org The temperature and duration of the microwave treatment are key parameters that control the particle size and crystallinity of the resulting zirconia nanoparticles. mdpi.comsemanticscholar.org For instance, monoclinic zirconia nanoparticles with an average size of 30-50 nm can be synthesized by microwave treatment at 140–160 °C for 5–60 minutes. mdpi.com The addition of complexing agents like citric acid can help stabilize the synthesized nanoparticles in an aqueous solution at a neutral pH. mdpi.comsemanticscholar.org This method has been successfully used to produce various zirconia-based nanomaterials, including yttria-stabilized zirconia (YSZ). mdpi.comresearchgate.net

Table 2: Comparison of Microwave-Assisted Hydrothermal Synthesis Parameters for Zirconia

Chemical Vapor Deposition (CVD) Precursor Utilization

Anhydrous zirconium(IV) nitrate serves as a volatile, carbon-free precursor for the low-pressure chemical vapor deposition (LPCVD) of thin zirconium dioxide (ZrO₂) films. researchgate.net Its utility in CVD processes stems from its ability to act as a single source for both zirconium and oxygen, eliminating the need for an additional oxidizer like O₂. aip.orgwikipedia.org This is advantageous as it prevents the formation of an undesirable silicon oxide layer at the film-substrate interface when depositing on silicon. aip.org

This compound is volatile, sublimating at 95 °C under a pressure of 0.2 mm of Hg, and it thermally decomposes at relatively low temperatures (above 100 °C) to form zirconia. wikipedia.org This allows for the deposition of ZrO₂ films at substrate temperatures as low as 285-300 °C. wikipedia.org

Mechanisms of Zirconium Compound Deposition

The deposition of zirconium compounds from a this compound precursor involves the adsorption of the precursor onto the substrate surface, followed by a series of decomposition reactions. The formal stoichiometry for the deposition of zirconia from zirconium(IV) nitrate can be represented as:

Zr(NO₃)₄(g) → ZrO₂(s) + 2N₂O₅(g)

However, the actual mechanism is more complex. Studies using temperature-programmed reaction mass spectrometry (TPR) and X-ray photoelectron spectroscopy (XPS) on the interaction of zirconium(IV) nitrate with a polycrystalline zirconia surface have provided deeper insight into the decomposition pathway.

The process begins with the competitive desorption and reaction of adsorbed this compound at approximately 340 K (67 °C). The decomposition is not a simple, single-step reaction but a series of steps that lead to the ultimate formation of ZrO₂. During this process, several gas-phase products are evolved, including nitric oxide (NO), nitrogen trioxide (NO₃), and oxygen (O₂). These products are released in two main temperature windows, centered around 350 K (77 °C) and 400 K (127 °C).

Interestingly, XPS studies show that the +4 oxidation state of zirconium remains constant throughout the decomposition sequence. This suggests that the nitrate ligands themselves undergo oxidation-reduction chemistry. A proposed mechanism involves the formation of adsorbed peroxide intermediates, such as Zr(NO₃)₂(O₂) and ZrO(O₂), on the decomposition pathway. The deposition rate is observed to be first-order in relation to the partial pressure of the this compound precursor at low to moderate pressures. researchgate.netacs.org

Table 1: CVD Parameters for this compound

| Parameter | Value/Range | Reference |

|---|---|---|

| Precursor | Anhydrous Zirconium(IV) Nitrate (Zr(NO₃)₄) | researchgate.netwikipedia.org |

| Substrate | Silicon (Si) | researchgate.netwikipedia.org |

| Precursor Sublimation Temperature | 95 °C | wikipedia.org |

| Deposition Temperature | 300–500 °C | researchgate.net |

| Reactor Pressure | 0.25–1.1 Torr | researchgate.net |

| Deposited Film | Polycrystalline, predominantly monoclinic ZrO₂ | researchgate.net |

| Key Byproducts | NO, NO₃, O₂ |

Green Synthesis Methodologies

Green synthesis offers an eco-friendly, cost-effective, and simple alternative to conventional physical and chemical methods for producing nanoparticles. researchgate.net This approach utilizes biological entities like plants, bacteria, or fungi. In the context of zirconium-based materials, aqueous extracts from various plant parts (leaves, flowers, etc.) are commonly used. These extracts contain a rich mixture of phytochemicals, such as flavonoids, phenols, alkaloids, and proteins, which act as effective reducing, capping, and stabilizing agents. jchemrev.comnih.govuobaghdad.edu.iq

Zirconium salts, primarily zirconyl nitrate (the hydrated form of this compound), are used as the metal precursor. colab.wstci-thaijo.org The synthesis is typically carried out by mixing an aqueous solution of the zirconium salt with the plant extract and often involves gentle heating to facilitate the reaction. tci-thaijo.orgmdpi.com

Bioreduction Techniques for Zirconium Nanoparticle Formation

The formation of zirconia nanoparticles (ZrO₂-NPs) via bioreduction is a bottom-up approach that relies on the complex interplay between the metal precursor and the biomolecules present in the extract. nih.gov The mechanism involves several key steps:

Bioreduction and Complexation : The process is initiated by the reduction of zirconium ions. While the exact mechanism can vary, one proposed pathway involves enzymes like nitrate reductase, which can reduce the metallic species. rsc.org Another suggested mechanism involves the tautomeric transition of enol compounds to their keto forms within the phytochemicals, which releases a reactive hydrogen atom that reduces the zirconium ions. uobaghdad.edu.iq The reduced zirconium ions then form complexes with the phytochemicals in the plant extract. nih.govrsc.org This complexation step is crucial for stabilizing the nascent nanoparticles and preventing their aggregation.

Nucleation and Growth : The complexed zirconium species undergo nucleation, forming small, stable nuclei. These nuclei then grow into nanoparticles. The biomolecules from the plant extract adsorb onto the surface of the growing nanoparticles, acting as capping agents. This capping layer controls the growth and imparts stability to the nanoparticles in the solution. uobaghdad.edu.iq

Calcination : The final step often involves the calcination (heating at high temperatures) of the bio-complexed material. nih.gov This process removes the organic matter from the surface of the nanoparticles and leads to the formation of crystalline zirconia (ZrO₂). The calcination temperature can significantly influence the crystal structure, size, and morphology of the final nanoparticles. rsc.org

For instance, in the synthesis using Sargassum wightii seaweed extract and zirconyl nitrate, calcination at 400 °C was required to form spherical ZrO₂ nanoparticles with a size of about 5 nm. nih.gov Similarly, when using Melia dubia leaf extract, the precipitate formed after mixing with zirconyl nitrate was calcined at 800 °C for two hours to obtain zirconia nanoparticles. tci-thaijo.org The characteristics of the resulting nanoparticles, such as size and shape, are influenced by factors like the specific plant extract used, the concentration of the precursor, and reaction conditions like temperature. jchemrev.comcolab.ws

Table 2: Green Synthesis of Zirconium Nanoparticles Using this compound Precursors

| Biological Source | Zirconium Precursor | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|

| Sphagneticola trilobata leaf extract | Aqueous Zirconyl Nitrate (1 mM) | Tetragonal structure, oval-shaped, 20–100 nm size | researchgate.netcolab.ws |

| Ocimum sanctum (Tulasi) leaf extract | Aqueous this compound (1 mM) | Spherical shape, 10 nm average size | ijera.com |

| Sargassum wightii (Seaweed) extract | Zirconyl Nitrate Hydrate (B1144303) (ZrO(NO₃)₂·H₂O) | Spherical morphology, 5 nm size, tetragonal structure | nih.gov |

| Melia dubia leaf extract | Zirconyl Nitrate (0.1 M) | White zirconium oxide nanoparticles | tci-thaijo.org |

| Lagerstroemia speciosa leaves extract | Not specified, but biogenically synthesized | Tetragonal structure | jchemrev.com |

Catalytic Applications of Zirconium Nitrate and Its Derivatives

Zirconium Nitrate (B79036) as a Precursor for Heterogeneous Catalysts

Zirconium nitrate is a preferred starting material for creating heterogeneous catalysts due to its solubility and ability to decompose into high-purity zirconia upon calcination. nanorh.comresearchgate.net This process allows for the controlled synthesis of zirconia nanoparticles and other nanostructures with high surface areas, which is a critical factor for catalytic activity. nanorh.comnih.gov The properties of the final zirconia catalyst, such as its crystalline phase (monoclinic, tetragonal, or cubic), surface area, and pore volume, can be tailored by adjusting the synthesis conditions, including the concentration of the this compound solution and the precipitation and calcination parameters. rsc.orgnih.gov

The versatility of this compound as a precursor extends to the preparation of modified zirconia catalysts. By co-precipitating this compound with other metal salts or impregnating the resulting zirconia with various compounds, the catalytic properties can be further enhanced. google.comfrontiersin.org For instance, the addition of promoters like sulfate, tungstate, or other metal oxides can significantly increase the acidity of the zirconia surface, leading to the formation of solid superacids. scispace.comresearchgate.net

Zirconia-based catalysts, often derived from this compound, are widely employed in organic synthesis due to their low toxicity, affordability, and catalytic flexibility. x-mol.net Their ability to act as both Lewis and Brønsted acids, combined with their stability, makes them suitable for a wide range of reactions. mdpi.com

Zirconia-based materials are effective catalysts for oxidation reactions. The surface of zirconium oxide possesses inherent catalytic activity for oxidation processes. scispace.com For example, copper oxide supported on zirconia, prepared from copper and zirconium nitrates, has been shown to be an effective catalyst for the dehydrogenation of cyclohexanol (B46403) to cyclohexanone, an oxidation reaction. acs.org

In the realm of nitration, modified zirconia catalysts play a significant role. Sulfated zirconia, a superacid catalyst, is particularly effective for the nitration of aromatic compounds like toluene. scispace.comresearchgate.net These catalysts can facilitate the formation of nitronium ions, the key electrophile in aromatic nitration, offering an eco-friendly alternative to traditional nitrating agents like mixed acids. scispace.comresearchgate.net The catalytic performance can be further tuned by doping the sulfated zirconia with other metal oxides, such as ceria, which can enhance the catalyst's acidity and stability. researchgate.netacs.org

| Catalyst | Toluene Conversion (%) | Selectivity to p-nitrotoluene (%) | Reference |

|---|---|---|---|

| Sulfated Zirconia (SZ) | 71.54 | - | acs.org |

| Zinc-doped SZ | 85.23 | - | acs.org |

| Cobalt-doped SZ | 78.65 | - | acs.org |

| Sulfated Zirconia-Ceria | ~65 | ~40 | researchgate.net |

The synthesis of fine chemicals and pharmaceutical intermediates often relies on acid-catalyzed reactions, where zirconia-based catalysts have proven to be valuable. rsc.org For instance, sulfated zirconia has been successfully used as a solid acid catalyst in Friedel-Crafts acylation reactions, which are crucial for producing intermediates for pharmaceuticals. rsc.org Layered zirconium phosphates, another class of materials derived from zirconium precursors, exhibit Brønsted acidity and have been employed in aza-Diels-Alder reactions, a key step in the synthesis of nitrogen-containing bioactive molecules. rsc.org The use of these solid acid catalysts aligns with the principles of green chemistry by replacing hazardous and corrosive liquid acids. rsc.org

Nano-sized sulfated zirconia has demonstrated high activity and selectivity in the synthesis of various fine chemicals, including acetylsalicylic acid (aspirin) and dypnone. scientific.net

Zirconia-based catalysts have emerged as efficient tools for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. x-mol.net Nano-zirconia has been utilized as a reusable heterogeneous catalyst for the one-pot, solvent-free synthesis of substituted imidazoles from isatin (B1672199) derivatives, aromatic aldehydes, and ammonium (B1175870) acetate. researchgate.netamanote.com This method is considered environmentally friendly and efficient. researchgate.net

Recent reviews have highlighted the extensive use of zirconium catalysts in the synthesis of a variety of heterocycles, including pyrazoles, pyrimidinones, quinolines, and quinazolinones, underscoring the broad applicability of these catalysts in medicinal chemistry. x-mol.netrsc.org

This compound-derived catalysts are also explored in hydrogenation and dehydrogenation reactions, which are fundamental processes in the petrochemical industry and for producing high-value chemicals. nanorh.com Zirconia itself can act as a catalyst support for active metals like platinum or copper in these reactions. acs.orgmdpi.com

For instance, platinum supported on sulfated zirconia has been studied for n-heptane hydroisomerization, a reaction that involves both hydrogenation and dehydrogenation steps. mdpi.com The zirconia support, particularly when sulfated, provides the necessary acidity, while the platinum provides the metallic sites for hydrogen activation. mdpi.com Similarly, copper-zirconia catalysts are effective for the dehydrogenation of alcohols. acs.org The interaction between the copper and zirconia phases is crucial for the catalytic activity, with zirconia contributing to the mobility of hydrogen species. mdpi.com Furthermore, ceria-zirconia supported platinum catalysts have shown high efficiency in the hydrogenation of oximes to produce amines and hydroxylamines under mild conditions. mdpi.com

In Fischer-Tropsch (FT) synthesis, a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, this compound can be used as a precursor for both the catalyst support and promoters. nanorh.com Zirconia is a known promoter for cobalt-based FT catalysts, enhancing their activity and selectivity towards longer-chain hydrocarbons (C5+). escholarship.orgresearchgate.net

Synthesis of Fine Chemicals and Pharmaceuticals

Catalytic CO₂ Chemical Transformation

Zirconium-based catalysts, often derived from precursors like this compound, are pivotal in the chemical transformation of carbon dioxide (CO₂) into valuable chemicals. Zirconium's strong Lewis acidity and the unique properties of zirconia (ZrO₂) surfaces make it an effective component in catalysts for CO₂ hydrogenation and cycloaddition reactions.

Zirconium-based metal-organic frameworks (MOFs) have demonstrated significant potential for CO₂ conversion. For instance, a Zr-MOF known as MOF-808, synthesized using a zirconium precursor, serves as an effective support for copper-zinc catalysts in the hydrogenation of CO₂ to methanol (B129727). mdpi.com The high surface area and porous structure of the MOF enhance the dispersion of the active metal sites. mdpi.com The synergy between copper, zinc, and the zirconium-based support is crucial, with the ZrO₂ component facilitating the activation of CO₂. mdpi.com In one study, a 50-CuZn MOF-808 catalyst achieved a methanol space-time yield of 193.32 gMeOH·Kgcat⁻¹ h⁻¹ at 260 °C and 40 bar, outperforming conventional catalysts. mdpi.com

Other research has focused on modifying zirconium MOFs to enhance their catalytic activity. Ligand-unsaturated Zr⁴⁺ centers in MOF-808(Zr) can be leveraged to catalyze the conversion of CO₂ and aniline (B41778) into N-methylated products. aaqr.org Similarly, introducing functional groups into Zr-MOFs, such as guanidinium (B1211019) or methyl pyridinium (B92312) bromide, can create highly active sites for the cycloaddition of CO₂ with epoxides to form cyclic carbonates, often under mild conditions. aaqr.orgresearchgate.net These modified MOFs show a high affinity for CO₂, which contributes to their catalytic efficiency. researchgate.net

The role of the zirconia support itself has also been investigated. In indium oxide-catalyzed CO₂ hydrogenation, monoclinic zirconia as a support enhances the activation of both CO₂ and H₂. acs.org This is attributed to the character of oxygen vacancies on the supported indium oxide and the direct contribution of zirconia's own oxygen vacancies to CO₂ activation. acs.org

Performance of Zirconium-Based Catalysts in CO₂ Conversion

| Catalyst | Reaction | Temperature (°C) | Pressure (bar) | Key Finding | Reference |

|---|---|---|---|---|---|

| 50-CuZn MOF-808 | CO₂ Hydrogenation to Methanol | 260 | 40 | Methanol STY of 193.32 gMeOH·Kgcat⁻¹ h⁻¹ | mdpi.com |

| UiO-66-Gua₀.₂(s) | Cycloaddition of Epoxide with CO₂ | 90 | 1 | 97% yield of chloropropane carbonate | aaqr.org |

| (Br-)CH₃-Pyridinium-MOF-1 | Cycloaddition of Propylene (B89431) Oxide with CO₂ | 50 | 5 | 95% yield of propylene carbonate | researchgate.net |

| In₂O₃/m-ZrO₂ | CO₂ Hydrogenation to Methanol | 200-300 | 50 | Monoclinic ZrO₂ support enhances reactant activation | acs.org |

Zirconium Compounds in Polymerization Catalysis (e.g., Polyethylene (B3416737), Polypropylene)

Zirconium compounds, particularly zirconocene (B1252598) complexes, are highly effective catalysts for the polymerization of olefins like ethylene (B1197577) and propylene. These single-site catalysts, when activated by co-catalysts such as methylaluminoxane (B55162) (MAO), exhibit high activity and allow for precise control over the polymer's molecular weight and structure. alfachemic.comresearchgate.net

For ethylene polymerization, zirconocene catalysts such as Cp₂ZrCl₂ (bis(cyclopentadienyl)zirconium dichloride) and its derivatives are widely studied. researchgate.netmdpi.com Research has shown that the catalytic activity can be influenced by the substituents on the cyclopentadienyl (B1206354) ligands and the choice of activator. mdpi.compreprints.org For example, activating bis(cyclopentadienyl)dimethylzirconium with trityl tetra(pentafluorophenyl)borate has been shown to result in very high catalytic activity. mdpi.compreprints.org Zirconium phenoximide complexes are also noted for their ability to produce ultra-high molecular weight polyethylene (UHMWPE) with a narrow molecular weight distribution. alfachemic.com The performance of these catalysts is also dependent on reaction conditions like temperature and the ratio of co-catalyst to catalyst. researchgate.net

In the production of polypropylene, zirconium-based catalysts offer the ability to control the polymer's tacticity (the stereochemical arrangement of methyl groups). While some soluble zirconocene systems produce atactic polypropylene, which is amorphous, other specifically designed catalysts can yield isotactic or syndiotactic polymers with more ordered structures and different physical properties. researchgate.netnih.gov

Bidentate zirconium complexes have also been developed for ethylene polymerization. For instance, dichlorobis(2-ethyl-3-hydroxy-4-pyrone)zirconium(IV), when activated with MAO, is an active catalyst for producing high-molecular-weight polyethylene. ufba.br

Examples of Zirconium Catalysts in Olefin Polymerization

| Catalyst System | Polymer | Key Characteristic | Reference |

|---|---|---|---|

| Zirconocene / MAO | Polyethylene | High activity, controllable molecular weight | researchgate.net |

| Zirconium phenoximide complex / Co-catalyst | Polyethylene (UHMWPE) | Produces ultra-high molecular weight PE with narrow MWD | alfachemic.com |

| bis(cyclopentadienyl)dimethylzirconium / Boron activator | Polyethylene | Demonstrates very high catalytic activity | mdpi.compreprints.org |

| ZrCl₂(ethyl-pyrone)₂ / MAO | Polyethylene | Active for producing high-molecular-weight PE | ufba.br |

Mechanistic Studies of Zirconium-Catalyzed Reactions

Mechanisms of Nitrate Reduction Catalysis

Zirconium-based materials are emerging as effective catalysts for the electrochemical or photocatalytic reduction of nitrate (NO₃⁻) to ammonia (B1221849) (NH₃), a process with significant environmental applications. Mechanistic studies reveal that zirconium's unique properties, including its strong Lewis acidity and the characteristics of its oxide (zirconia, ZrO₂), play a crucial role.

In photocatalytic systems, a zirconium-based coordination cage has been shown to mediate nitrate reduction through a proton-coupled electron transfer (PCET) mechanism. nih.govresearchgate.net This molecular cage can activate the highly inert nitrate anion. nih.gov The mechanism is further enhanced by incorporating a Lewis acid like Li⁺ into the cage structure, which creates highly reactive sites that pre-associate with and activate the NO₃⁻ ion. nih.govresearchgate.net A key challenge identified in this process is the back oxidation of the nitrite (B80452) (NO₂⁻) intermediate; however, this can be mitigated by the choice of sacrificial electron donor and the addition of a co-catalyst like silver to facilitate the rate-limiting NO₃⁻ to NO₂⁻ reduction step. nih.govresearchgate.net

Oxygen Reduction Reaction (ORR) on Zirconium Nitride Surfaces

Zirconium nitride (ZrN) has been identified as a highly active and cost-effective catalyst for the oxygen reduction reaction (ORR) in alkaline media, with performance that can surpass that of platinum. rsc.orgresearchgate.netrsc.org Understanding the mechanism behind its superior activity is key to designing next-generation catalysts for applications like anion exchange membrane fuel cells (AEMFCs).

Theoretical and experimental studies have revealed that the surface of ZrN is not pristine under ORR operating conditions. Instead, it becomes covered by approximately one monolayer of hydroxyl species (HO). rsc.orgresearchgate.netasiaresearchnews.com This hydroxyl layer is not a passive spectator but plays an active role in the catalytic mechanism. asiaresearchnews.com It creates a surface that can accommodate ORR adsorbates, such as atomic oxygen (O), in a favorable bridge-site configuration. rsc.orgresearchgate.net

Electric field effect simulations show that the adsorption of O* on this HO-covered surface induces only a small change in the dipole moment. rsc.orgrsc.org This results in a moderate bonding strength for oxygen, which is a critical factor for high ORR activity. If the bond is too strong, the oxygen species becomes a spectator and poisons the surface; if it is too weak, activation is inefficient. The moderate bonding on the HO-covered ZrN surface places it near the theoretical optimum of the ORR activity "volcano plot." rsc.orgrsc.org

The surface can also undergo oxidation to form oxynitrides at lower temperatures or a distinct ZrOₓ layer at higher temperatures, which influences the catalytic process. acs.org The superior ORR activity is therefore a result of this dynamic surface state, where the in-situ formation of a hydroxyl layer modifies the electronic and geometric properties of the ZrN catalyst to achieve optimal binding energies for ORR intermediates. rsc.orgasiaresearchnews.com

Materials Science Applications Derived from Zirconium Nitrate

Synthesis of Zirconia (ZrO₂) and Advanced Ceramics

Zirconium nitrate (B79036) is a commonly used precursor for the synthesis of zirconia (ZrO₂), a highly stable and refractory material with significant industrial applications. wikipedia.orgnanorh.com Various chemical methods, including co-precipitation, sol-gel, hydrothermal, and solution combustion, utilize zirconium nitrate to produce zirconia with desired characteristics. rsc.org

Control of Zirconia Crystalline Phases (Monoclinic, Tetragonal, Cubic)

Zirconia exists in three primary crystalline phases at different temperatures: monoclinic (stable up to 1170 °C), tetragonal (1170–2370 °C), and cubic (above 2370 °C). ekb.eg The synthesis method and conditions play a crucial role in determining the phase of the resulting zirconia.

The precise control of operating parameters and reagent stoichiometry allows for the synthesis of different zirconia phases. nih.gov For instance, the pH of the solution from which the zirconia precursor precipitates can determine the predominant phase. Research on zirconia gels precipitated from a zirconyl nitrate solution showed that higher fractions of the tetragonal phase were found in powders synthesized at a pH below 5 or above 12.

The choice of precursor salt also influences the crystalline phase. Under alkali-free supercritical hydrothermal synthesis, zirconyl nitrate [ZrO(NO₃)₂] precursor exclusively yields the monoclinic phase of zirconia. In contrast, other precursors can produce a mixture of monoclinic and tetragonal phases.

Furthermore, synthesis techniques like the microwave-assisted combustion method, using zirconyl nitrate monohydrate as a precursor and L-serine amino acid as fuel, have been successful in producing the pure cubic phase of mesoporous ZrO₂ nanoparticles. rsc.org The solution combustion synthesis using zirconium oxynitrate and urea (B33335) as precursors can result in a mixture of tetragonal and monoclinic phases. unl.pt

Table 1: Influence of Synthesis Parameters on Zirconia Crystalline Phase

| Precursor | Synthesis Method | Key Parameter | Resulting Phase(s) |

|---|---|---|---|

| Zirconyl Nitrate | Precipitation | pH <5 or >12 | High fraction of Tetragonal |

| Zirconyl Nitrate | Supercritical Hydrothermal | Alkali-free | Monoclinic |

| Zirconyl Nitrate Monohydrate | Microwave-assisted Combustion | - | Cubic |

Fabrication of Nanocrystalline and Mesoporous Zirconia

This compound is instrumental in the fabrication of nanocrystalline and mesoporous zirconia, materials valued for their high surface area and unique properties.

Various methods are employed for this purpose:

Solution Combustion Synthesis: This technique is noted for being simple, energy-efficient, and capable of producing high-purity ZrO₂ nanopowders. google.com For example, nanocrystalline zirconium oxide powder has been prepared using zirconyl nitrate as an oxidant and sucrose (B13894) as a fuel in an aqueous solution.

Co-precipitation: This is a straightforward method for preparing metal oxide nanoparticles. rsc.org It involves using an aqueous solution of metal salts, such as this compound, and a base like ammonia (B1221849) or sodium hydroxide (B78521), followed by calcination. wikipedia.orgrsc.org This process leads to the formation of metal oxide nanoparticles. rsc.org

Sol-Gel Method: This approach involves creating a colloidal solution (sol) from a precursor like this compound, which then undergoes a phase transformation into a gel-like structure. rsc.orgnih.gov This method is effective for synthesizing nanosized particles. nih.gov

Microwave-Assisted Combustion: A microwave-assisted combustion method using zirconyl nitrate monohydrate and L-serine amino acid as fuel has been used to synthesize mesoporous nanoparticles of pure cubic phase ZrO₂. rsc.org

Development of High-Performance Ceramic Coatings

This compound is a precursor in the creation of high-performance ceramic coatings that offer excellent resistance to high temperatures, wear, and corrosion. wikipedia.orgnanorh.com These coatings are vital in demanding industries such as aerospace and automotive. wikipedia.orghiyka.com

Zirconia (ZrO₂), derived from precursors like this compound, is a key material for these coatings due to its exceptional durability and resistance to extreme temperatures. hiyka.com These ceramic coatings can be applied to protect components like turbine blades and exhaust systems from high-temperature corrosion and wear. hiyka.com

One method for preparing zirconium-based oxide ceramic powder for thermal barrier coatings involves dissolving metal ion nitrates, which can be derived from this compound, in deionized water. google.com This solution is then mixed with a combustion agent like urea and heated to induce self-combustion, resulting in a primary powder that is then heat-treated to form the final ceramic powder. google.com This method is advantageous due to its low synthesis temperature and the high specific surface area of the product. google.com Additionally, zirconia-doped sol-gel coatings, which can be prepared using zirconyl nitrate, have shown improved corrosion resistance. researchgate.net A simple method for preparing ZrO₂-coated Y₂O₃ nano-powder from this compound and industrial Y₂O₃ solutions has also been developed. mdpi.com

Zirconia for Fuel Cells and Oxygen Sensors

Zirconia synthesized from this compound is a crucial material for applications in solid oxide fuel cells (SOFCs) and oxygen sensors. nanorh.com This is due to the high oxygen ion conductivity and thermal shock resistance of stabilized zirconia. elementschina.com

Stabilized zirconia, often doped with materials like yttria, exhibits high oxygen-ionic conductivity while blocking electronic conduction, making it an ideal solid electrolyte for SOFCs and oxygen sensors. This compound solutions can be used to produce this stabilized zirconia. elementschina.com The co-precipitation method, using a metal nitrate precursor solution (including this compound and stabilizing metal salt precursors), allows for precise control over the composition of the final stabilized zirconia electrolyte.

Development of Zirconium-Based Nanomaterials and Composites

This compound is a key starting material for the synthesis of various zirconium-based nanomaterials and composites. wikipedia.org These materials are sought after for applications that demand high strength and durability. wikipedia.org

Synthesis of Zirconium Oxide Nanoparticles

This compound is frequently used as a precursor for the synthesis of zirconium oxide (ZrO₂) nanoparticles. wikipedia.orgnanorh.com Several chemical methods are employed to produce these nanoparticles with controlled size, shape, and crystallinity. rsc.orgnih.gov

Common synthesis techniques include:

Co-precipitation: This method involves precipitating zirconium hydroxide from a this compound solution using a base like potassium hydroxide (KOH). researchgate.net The concentration of the precipitating agent can be varied to optimize the properties of the resulting crystalline zirconium oxide. researchgate.net The process, which uses an aqueous solution of metal salts and a base like ammonia or sodium hydroxide, is followed by calcination to form the metal oxide nanoparticles. wikipedia.orgrsc.org

Sol-Gel Method: This technique involves the hydrolysis and polymerization of precursors in a solution to form a gel, which is then dried and calcined to produce nanoparticles. nih.gov The crystalline size and phase of the nanoparticles depend on factors like the precursor, thermal properties, and pH during hydrolysis. nih.gov For instance, a sol-gel auto-combustion method followed by calcination has been used to synthesize zirconium oxide nanoparticles. ekb.eg

Solution Combustion Synthesis: This method utilizes an exothermic reaction between the this compound precursor and a fuel (e.g., urea or sucrose). unl.pt It is a simple and cost-effective route to produce ZrO₂ nanomaterials. unl.pt For example, capacitors made from a this compound-based precursor solution in 2-methoxyethanol (B45455) have been successfully produced using this method. unl.pt

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 2-Methoxyethanol | 8019 flybase.orgfishersci.nlfishersci.senih.govuni.lu |

| Ammonia | 222 |

| Calcium Oxide | 14778 |

| Carbon Monoxide | 281 |

| Cerium Oxide | 73963 fishersci.atfishersci.beatamanchemicals.comthegoodscentscompany.com |

| Citric Acid | 311 nih.govwikipedia.orgmetabolomicsworkbench.orgnih.gov |

| Ethanol | 702 wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govnih.gov |

| Ethylene (B1197577) Glycol | 174 |

| Gadolinium Oxide | 159419 |

| Hydrogen | 412 |

| Nitric Acid | 944 |

| Potassium Hydroxide | 14797 |

| Scandium Oxide | 14812 |

| Silicon Dioxide | 63295 |

| Sodium Hydroxide | 14798 wikipedia.orgfishersci.benih.govnih.govchemspider.com |

| Sucrose | 5988 |

| Urea | 1176 |

| Ytterbium Oxide | 159375 nih.govwikipedia.orgwikipedia.orgereztech.comamericanelements.com |

| Yttria (Yttrium Oxide) | 518711 loradchemical.comfishersci.nowikipedia.orgottokemi.comnih.gov |

| Zirconia (Zirconium Dioxide) | 24261 |

| This compound | 26251 elementschina.comamericanelements.com |

| Zirconium Oxychloride | 24262 |

Formation of Zirconium-Based Nanocomposites

This compound is instrumental in the creation of zirconium-based nanocomposites, which are materials combining a polymer matrix with nano-sized zirconium-containing fillers. nanorh.com These composites often exhibit enhanced mechanical, thermal, and electrical properties compared to the base polymer.

A common method for synthesizing these nanocomposites is the solution combustion method, where zirconyl nitrate acts as an oxidizer. propulsiontechjournal.com For instance, in the fabrication of glass fiber reinforced polymer (GFRP) composites, zirconium oxide (ZrO₂) nanoparticles synthesized from zirconyl nitrate are incorporated into the polymer matrix. This addition has been shown to improve the tensile strength and modulus of the composite. The enhancement is attributed to the uniform dispersion of the ZrO₂ nanoparticles, which improves the adhesion between the glass fibers and the polymer matrix. propulsiontechjournal.com

Similarly, this compound is used to prepare strontium-doped zirconium oxide (SrZrO₃) nanoparticles, which are then incorporated into a poly(lactic acid) (PLA) matrix to form nanocomposite films. biointerfaceresearch.com The solution combustion method is employed, using strontium nitrate and this compound as precursors. biointerfaceresearch.com The resulting nanocomposite films show a significant interaction between the polymer matrix and the inorganic filler, as evidenced by structural analysis. biointerfaceresearch.com

Table 1: Effect of ZrO₂ Nanofiller on GFRP Composite Properties

| Material | Tensile Strength Enhancement (%) | Tensile Modulus Enhancement (%) |

|---|---|---|

| GFRP with ZrO₂ | 8.33 | 16.17 |

Data sourced from research on nano-modified polymer-based fiber-reinforced composites. propulsiontechjournal.com

Superconducting Materials Preparation

This compound also finds application as a precursor in the synthesis of certain superconducting materials. nanorh.com While not a direct component of the final superconductor, it plays a role in the formation of the material's microstructure, which can influence its superconducting properties.

Research has explored the use of zirconium nitride (ZrN), derived from zirconium precursors, in superconducting materials. The superconducting transition temperature (Tc) of zirconium nitride powders has been found to be dependent on the synthesis parameters and the stoichiometry of the resulting nitride. acs.org Specifically, nitrogen-rich, zirconium-deficient nitrides (Zr₁₋ₓN) synthesized from the ammonothermal dechlorination of ZrNCl have demonstrated superconductivity, with the Tc scaling with the cubic unit cell volume and the N/Zr ratio. acs.org

**4.2.4. Zirconium-Doped Metal Oxides (e.g., Zr/TiO₂) **

This compound is a commonly used precursor for doping metal oxides, such as titanium dioxide (TiO₂), to enhance their properties for applications like photocatalysis. nih.govresearchgate.net The introduction of zirconium into the TiO₂ lattice can modify its structural, electronic, and surface properties.

The sol-gel method is a frequent approach for preparing zirconium-doped titania (Zr/TiO₂). nih.govresearchgate.netbenthamopen.com In this process, a titanium precursor like titanium(IV) isopropoxide is used alongside this compound. nih.gov Research has shown that doping TiO₂ with zirconium can lead to a decrease in the crystalline size of the anatase phase of TiO₂ and an increase in the Brunauer-Emmett-Teller (BET) surface area. nih.govresearchgate.net These changes are often associated with improved photocatalytic activity. benthamopen.com

For example, in the photodegradation of the herbicide paraquat, Zr-doped TiO₂ prepared via a modified sol-gel method using zirconyl nitrate hydrate (B1144303) demonstrated significantly enhanced performance compared to undoped TiO₂. The optimal photocatalyst, with a 20:80 Zr to TiO₂ ratio and calcined at 750°C, achieved 79.63% degradation of paraquat. Similarly, co-doping TiO₂ with zirconium and yttrium, using this compound pentahydrate and yttrium nitrate hexahydrate as precursors, has been shown to improve the photocatalytic degradation of hydroquinone (B1673460). researchgate.netnih.gov

Table 2: Photocatalytic Degradation of Hydroquinone by Doped TiO₂

| Photocatalyst | Degradation Rate (%) |

|---|---|

| Pure TiO₂ | 33.95 |

| Y-TiO₂ | 79.55 |

| ZrO₂-TiO₂ | 90.30 |

| Y-ZrO₂-TiO₂ | 96.58 |

Data from a study on the photocatalytic effect of Y–ZrO₂–TiO₂ on hydroquinone under a 365-nm UV lamp for 50 minutes. researchgate.netnih.gov

Zirconium Metal-Organic Frameworks (Zr-MOFs) Synthesis and Functionalization

This compound is a key reagent in the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. acs.org One of the most studied Zr-MOFs is UiO-66 (University of Oslo-66).

The synthesis of UiO-66 and its functionalized derivatives often involves the reaction of a zirconium salt, such as this compound or zirconyl nitrate hydrate, with a dicarboxylic acid linker. acs.orgmdpi.comacs.org For instance, a "shake 'n bake" method has been reported for the synthesis of functionalized UiO-66, where this compound pentahydrate is mechanically ground with a linker and a small amount of acetic acid and water. acs.org This method avoids the use of large quantities of solvents typically required for Zr-MOF synthesis. acs.org

Functionalization of Zr-MOFs, which involves modifying the organic linker or the metal cluster, can be used to tailor the properties of the material for specific applications. acs.orgresearchgate.netrsc.orgmdpi.cominformaticsjournals.co.in For example, amino-functionalized Zr-MOFs have been developed for the photocatalytic conversion of CO₂ to formic acid. acs.org In another example, a sulfone-functionalized Zr-MOF was synthesized for the detection of ethanol. researchgate.net

Table 3: Synthesis Conditions for Functionalized UiO-66

| Functional Group | Zirconium Precursor | Linker | Synthesis Method |

|---|---|---|---|

| -NO₂ | Zr(NO₃)₄·5H₂O | NO₂-BDC | Mechanical grinding, room temperature |

| -Br | Zr(NO₃)₄·5H₂O | Br-BDC | Mechanical grinding, heating at 120°C |

| -NH₂ | Zr(NO₃)₄·5H₂O | NH₂-BDC | Mechanical grinding, heating at 120°C |

Data sourced from research on the synthesis of functionalized Zr-UiO-66 MOFs. acs.orgacs.org

Zirconium Nitride (ZrN) Synthesis and Applications

This compound can also serve as a precursor, albeit less directly than for oxides, in the synthesis of zirconium nitride (ZrN), a hard, refractory ceramic material with a characteristic golden color. ZrN is valued for its high hardness, corrosion resistance, and interesting electrical and optical properties.

Formation of Zirconium Nitride Thin Films and Nanostructures

Zirconium nitride thin films can be deposited using various techniques, including physical vapor deposition (PVD) methods like sputtering and chemical vapor deposition (CVD). While organometallic precursors are common in CVD, research has also explored the use of inorganic precursors. For instance, low-pressure chemical vapor deposition using anhydrous zirconium(IV) nitrate has been used to create thin films of zirconium dioxide (ZrO₂), which can be a step towards forming nitrides through subsequent processing. researchgate.net

More commonly, ZrN thin films are produced by reactive sputtering of a zirconium target in a nitrogen-containing atmosphere. ias.ac.incapes.gov.br However, precursors like tetrakis(dimethylamido)zirconium are often used in plasma-enhanced atomic layer deposition (PEALD) to grow conducting ZrN films. aip.org

Research on Electrical and Electro-optical Properties of ZrN

The electrical and electro-optical properties of zirconium nitride are a subject of significant research. ZrN exhibits metallic conductivity, with its electrical resistivity being a key parameter of interest. aip.orgrsc.org The resistivity of ZrN films is influenced by factors such as stoichiometry, microstructure, and deposition conditions. ias.ac.inresearchgate.net For instance, the resistivity of ZrN films prepared by ion beam sputtering has been shown to increase with an increasing nitrogen flow ratio during deposition. ias.ac.in Conversely, some studies have reported a decrease in resistivity with certain deposition parameters. rsc.org

Optically, ZrN has a gold-like appearance due to its reflectance spectrum, which shows high reflectance in the red end of the visible spectrum and low reflectance in the ultraviolet region. ias.ac.in The optical properties, including reflectance and transmittance, can be tuned by controlling the film's thickness and stoichiometry. mdpi.comscientific.net The incorporation of other elements, such as silver, into ZrN coatings can also modify their optical and electrical properties. mdpi.comuc.pt

Table 4: Electrical Resistivity of ZrN Films under Various Conditions

| Deposition Method | Precursor/Target | Substrate | Resistivity (μΩ·cm) | Reference |

|---|---|---|---|---|

| PEALD | Zr[N(CH₃)₂]₄ | SiO₂ | 559.5 ± 18.5 | aip.org |

| Ion Beam Sputtering | Zirconium Target | Si | Varies with N₂ flow | ias.ac.in |

| MOCVD | - | Si | as low as 38 | rsc.org |

Structural, Spectroscopic, and Mechanistic Investigations

Speciation of Zirconium(IV) Compounds in Aqueous Solutions

The behavior of zirconium(IV) ions in aqueous solutions is characterized by a strong tendency towards hydrolysis and polymerization, even in acidic conditions. researchgate.net The speciation, which refers to the distribution of different chemical species, is highly dependent on factors such as pH, concentration, temperature, and the presence of coordinating anions. researchgate.net

In aqueous solutions, zirconium(IV) readily undergoes hydrolysis to form various monomeric species, including Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₃⁺, and Zr(OH)₄(aq). mdpi.com These monomers can then undergo condensation reactions to form a range of polymeric species. researchgate.netmdpi.com A key structural motif in the aqueous chemistry of zirconium is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netrsc.org This cyclic tetramer is a fundamental building block for the formation of larger oligomers and polymers. researchgate.netrsc.org

The degree of polymerization is influenced by the concentration of zirconium and the acidity of the solution. researchgate.netmdpi.com At lower acidities, extensive aggregation can lead to the formation of octameric and even larger species. researchgate.net Studies have shown that as the concentration of Zr(IV) decreases, the initial dimeric complexes can condense into cyclic tetramers and subsequently associate into larger oligomers. acs.org This progressive oligomerization can ultimately lead to the formation of polydisperse zirconium nanoparticles. researchgate.net